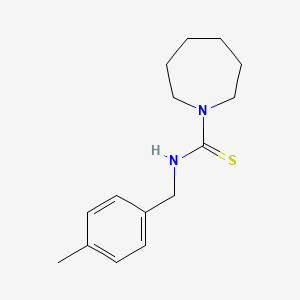

![molecular formula C16H12Cl2F4N2O3S B4626292 N~2~-(3-氯-4-氟苯基)-N~1~-[2-氯-5-(三氟甲基)苯基]-N~2~-(甲磺酰基)甘氨酰胺](/img/structure/B4626292.png)

N~2~-(3-氯-4-氟苯基)-N~1~-[2-氯-5-(三氟甲基)苯基]-N~2~-(甲磺酰基)甘氨酰胺

描述

Synthesis Analysis

The synthesis of complex molecules involving fluorophenyl and chlorophenyl components often employs strategies like stereoselective monofluoromethylation and the use of specific reagents such as fluoro(phenylsulfonyl)methyl anion for introducing fluoromethyl groups with high stereoselectivity, indicating a refined approach to creating sophisticated molecular structures (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to the one often features significant electron delocalization, especially in sulfur-nitrogen compounds. This delocalization can lead to a shortening of the S−N bond upon deprotonation, revealing insights into the molecular stability and reactivity of these compounds (Haas et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl and fluorophenyl groups often leverage unique reagents like phenylbis(fluorosulfonyl)- and phenylbis(trifluoromethylsulfonyl)-methyliodonium triflates, facilitating the formation of strong CH acids. This showcases the reactivity of such groups in generating compounds with specific chemical properties (Maletina et al., 1995).

Physical Properties Analysis

The physical properties of similar compounds can be elucidated through crystallography and spectroscopic methods, revealing planar molecular orientations and stabilizing interactions such as C—H⋯F bonds, which contribute to the overall stability of the molecule (Murugavel et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and bond formations of such complex molecules, can often be predicted through quantum mechanical, spectroscopic, and molecular docking studies. These studies provide deep insights into the electronic properties, molecular geometry, and potential biological activities, revealing the multifaceted nature of these compounds (Chandralekha et al., 2019).

科学研究应用

破骨细胞生成和骨质流失预防

一种结构与请求的化合物相似的化合物 N-苯基-甲磺酰胺基-乙酰胺 (PMSA),已被研究其对破骨细胞分化的抑制活性。这种化合物,特别是 PMSA-5-Cl,已显示出作为绝经后骨质疏松症治疗剂的潜力,可防止卵巢切除小鼠的骨质流失。它抑制了破骨细胞分化早期的信号通路,显示出对抗骨质疏松症药物开发的重大前景 (Eunjin Cho 等人,2020)。

合成和分子构象

对包括具有相似官能团的化合物的密切相关化合物的研究,提供了对分子构象和氢键的见解。这些研究有助于理解此类化合物的结构化学和潜在应用,以设计用于各种科学目的的更有效的分子 (B. K. Sagar 等人,2017)。

电化学电容器应用

衍生自相关氟苯基化合物的电活性聚合物已被研究其在电化学电容器中的潜力。这些研究重点关注聚合物作为活性材料的合成、表征和性能评估,突出其能量和功率密度。此类研究对于推进储能技术至关重要 (J. Ferraris 等人,1998)。

先进材料开发

相关化合物的合成和应用也已在开发具有高玻璃化转变温度和有机溶解性的新型芳基醚聚合物中得到探索。这些材料在需要具有出色热稳定性和光学透明性的材料的应用中显示出巨大的潜力 (Wen-Yao Huang 等人,2007)。

属性

IUPAC Name |

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2F4N2O3S/c1-28(26,27)24(10-3-5-13(19)12(18)7-10)8-15(25)23-14-6-9(16(20,21)22)2-4-11(14)17/h2-7H,8H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESDNNNXDMOXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2F4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(3-chloro-4-fluorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

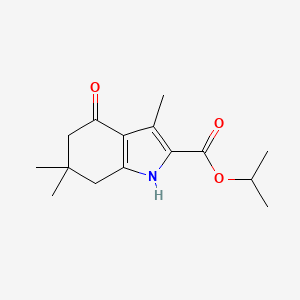

![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)

![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)

![{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4626222.png)

![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4626226.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4626251.png)

![2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4626255.png)

![N-[4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4626261.png)

![8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)

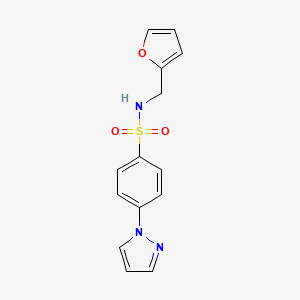

![2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4626278.png)

![N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(methylthio)benzamide](/img/structure/B4626286.png)